![molecular formula C10H8F3NO2S B2576729 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid CAS No. 453557-66-9](/img/structure/B2576729.png)

2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

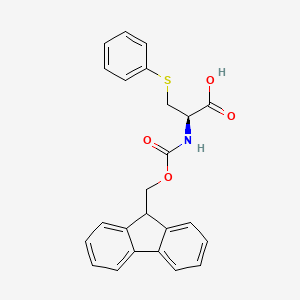

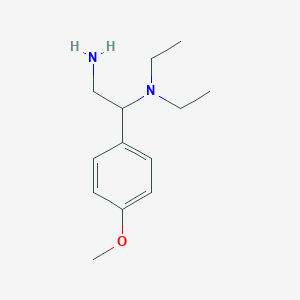

“2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid” is a specialty product used in proteomics research . It has a molecular formula of C10H8F3NO2S and a molecular weight of 263.24 .

Molecular Structure Analysis

The InChI code for “2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid” is 1S/C10H8F3NO2S/c11-7(8(12)13)3-5-17-9-6(10(15)16)2-1-4-14-9/h1-2,4H,3,5H2,(H,15,16) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis

“2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid” is a solid substance . Its melting point is between 123 - 125 degrees Celsius .Aplicaciones Científicas De Investigación

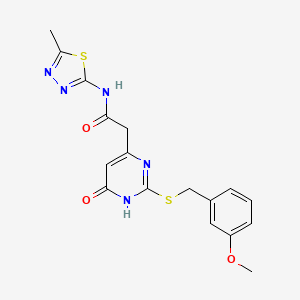

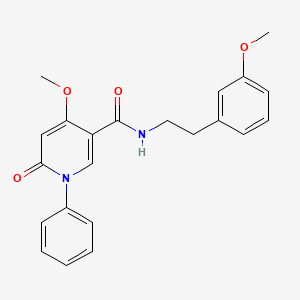

Therapeutic Applications and Biochemical Properties

Lipid Modification and Cardiovascular Health : Prolonged-release nicotinic acid has been used in dyslipidaemia treatment, showing efficacy in increasing high-density lipoprotein (HDL) cholesterol and reducing lipoprotein(a) levels. It is effective in combination with statins for patients not achieving lipid goals with monotherapy or requiring additional correction of specific lipid abnormalities. Nicotinic acid slows atherosclerotic progression and may produce regression of atherosclerosis in patients on stable statin therapy, making it a logical choice for treating atherogenic dyslipidaemia commonly associated with type 2 diabetes mellitus and the metabolic syndrome (McCormack & Keating, 2005).

Mechanisms of Action in Lipid Metabolism : Nicotinic acid is the most potent clinical treatment for lowering LDL and VLDL cholesterol while raising HDL cholesterol. The elucidation of mechanisms by which nicotinic acid affects the lipoprotein profile, including the identification of G-protein-coupled receptor 109A as the receptor for nicotinic acid, has provided insights into its lipid-modifying effects. Additionally, emerging evidence of nonlipid-mediated anti-inflammatory effects of nicotinic acid, such as direct enhancement of adiponectin secretion, demonstrates its novel atheroprotective role (Digby, Lee, & Choudhury, 2009).

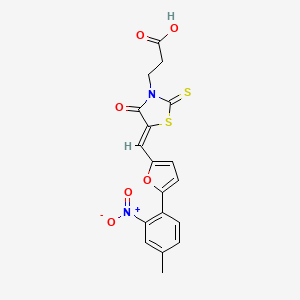

Environmental Impact and Degradation

- Polyfluoroalkyl Chemicals Degradation : The environmental fate and degradation of polyfluoroalkyl chemicals, which include precursors to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), have been studied. These chemicals, due to their potential toxic profiles and persistence, are subjects of regulations. Studies on microbial degradation, defluorination potential, and identification of novel degradation intermediates are essential for evaluating environmental impacts and informing biodegradation pathways and environmental monitoring strategies (Liu & Mejia Avendaño, 2013).

Anticancer Potential

- Anticancer Applications : Novel derivatives of nicotinic acid have shown promising anticancer properties. Nicotinic acid and its derivatives exhibit a wide variety of biological activities, making them significant in the development of anticancer drugs. Synthetic approaches and investigations into the anticancer potential of nicotinamide derivatives highlight the ongoing research efforts to develop efficient anticancer drugs (Jain, Utreja, Kaur, & Jain, 2020).

Safety And Hazards

Propiedades

IUPAC Name |

2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2S/c11-7(8(12)13)3-5-17-9-6(10(15)16)2-1-4-14-9/h1-2,4H,3,5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTRKVVFQXNLMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SCCC(=C(F)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2576646.png)

![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide](/img/structure/B2576648.png)

![N-[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]-6-methylsulfanylpyridine-3-carboxamide](/img/structure/B2576650.png)

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2576653.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)butanamide](/img/structure/B2576662.png)

![N-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2576664.png)